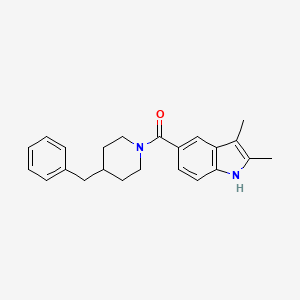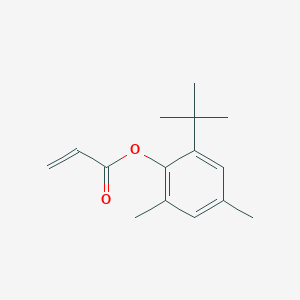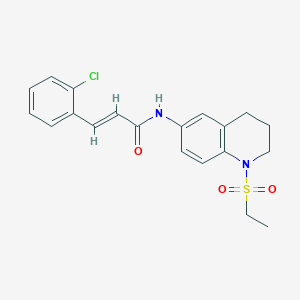
2'-Chloro-4'-fluoro-5'-methylacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-4’-fluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H8ClFO. It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-fluoro-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 4-chloro-2-fluoro-5-methylbenzoyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 2’-Chloro-4’-fluoro-5’-methylacetophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2’-Chloro-4’-fluoro-5’-methylacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of 2’-Chloro-4’-fluoro-5’-methylbenzoic acid.
Reduction: Formation of 2’-Chloro-4’-fluoro-5’-methylbenzyl alcohol.
科学研究应用
2’-Chloro-4’-fluoro-5’-methylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2’-Chloro-4’-fluoro-5’-methylacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4’-Chloro-2’-fluoroacetophenone: Lacks the methyl group, making it less hydrophobic.
2’-Chloro-4’-fluoro-5’-methylbenzaldehyde: Contains an aldehyde group instead of a ketone.
2’-Chloro-4’-fluoro-5’-methylbenzoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
2’-Chloro-4’-fluoro-5’-methylacetophenone is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and industrial processes .
属性
CAS 编号 |
181827-49-6 |
|---|---|
分子式 |
C9H8ClFO |
分子量 |
186.61 g/mol |
IUPAC 名称 |
1-(2-chloro-4-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)8(10)4-9(5)11/h3-4H,1-2H3 |
InChI 键 |
JSDFREXEQHEXSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


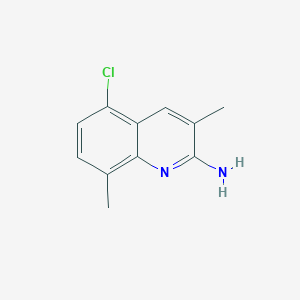
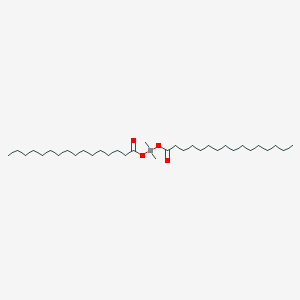

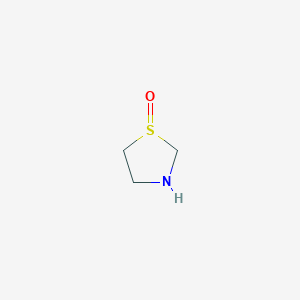
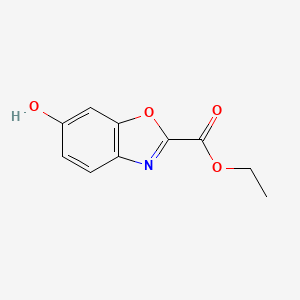
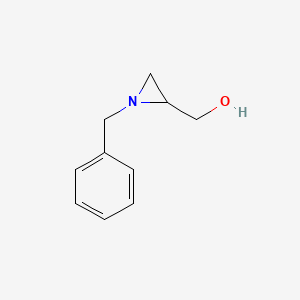
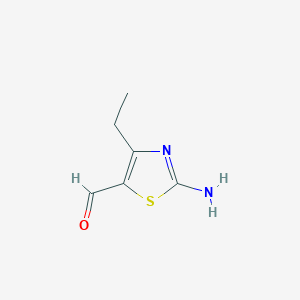
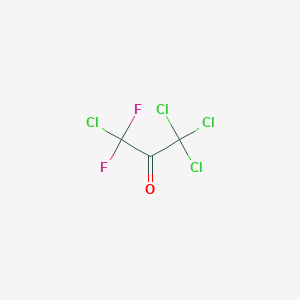
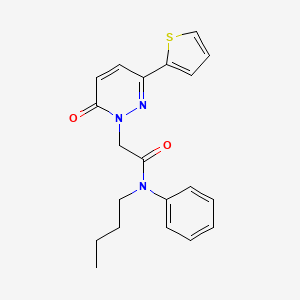

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)
